molecular formula C20H27N3O3S B2719645 (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905768-94-7

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Cat. No.: B2719645
CAS No.: 905768-94-7
M. Wt: 389.51
InChI Key: HJSOWEPZXLCQMZ-MRCUWXFGSA-N
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Description

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a sophisticated synthetic compound featuring a thiazole scaffold, a structure frequently investigated for its diverse pharmacological potential. The integration of a morpholinopropyl moiety and a methoxyphenylimino group suggests this molecule is engineered for targeted protein interaction, potentially acting as a key intermediate in the synthesis of more complex chemical libraries or as a tool compound in high-throughput screening campaigns. Its structural profile indicates potential utility in the development of kinase inhibitors, given the prevalence of morpholine-containing structures in this drug class, which are crucial for investigating intracellular signaling pathways in cancer and neurological disorders. Researchers may employ this compound to explore the structure-activity relationships of novel enzyme inhibitors or to study the modulation of specific protein targets involved in cell proliferation and apoptosis. This reagent serves as a valuable asset for medicinal chemists and biologists engaged in early-stage drug discovery and chemical biology, facilitating the identification and validation of new therapeutic targets.

Properties

IUPAC Name

1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOWEPZXLCQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring, an imine functional group, and a morpholine moiety, which are known to contribute to its biological activity. The presence of the methoxyphenyl group is also significant for its interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit notable antioxidant properties. For instance, compounds featuring similar structural motifs showed substantial DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid by approximately 1.35-fold . This suggests that the compound may effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Specifically, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings indicate that compounds with similar structures demonstrate higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study 1: Antioxidant Screening

A study evaluated a series of thiazole derivatives for their antioxidant properties using the DPPH assay. The results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid. The structure–activity relationship analysis suggested that the presence of specific functional groups, such as methoxy and morpholine, enhances antioxidant capacity.

CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A85%1.35 times higher
Compound B70%Comparable
Compound C60%Lower

Study 2: Anticancer Efficacy

In another investigation, this compound was tested against glioblastoma U-87 cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM after 72 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
U-8745Induction of apoptosis
MDA-MB-23170Cell cycle arrest

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging : The imine and thiazole functionalities are believed to facilitate electron donation, thereby neutralizing free radicals.
  • Cell Cycle Modulation : Studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Target Interaction : Potential interactions with mitochondrial enzymes involved in metabolic pathways could also play a role in its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole vs. Triazole Derivatives

  • Target Compound: Synthesized via condensation of α-halogenated ketones with thiazole precursors, analogous to methods used for triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). However, thiazoles generally require milder bases (e.g., sodium ethoxide) compared to triazoles, which often employ InCl3 catalysts in NaOH-mediated reactions .

Substituent Effects

  • Morpholinopropyl vs. Alkyl Chains: The 3-morpholinopropyl group in the target compound contrasts with simpler alkyl chains in quaternary ammonium compounds (e.g., BAC-C12). Morpholine’s oxygen and nitrogen atoms may reduce critical micelle concentration (CMC) values compared to purely hydrophobic chains, as seen in CMC studies using spectrofluorometry .
  • Methoxy vs. Nitro Groups : In nitroimidazole derivatives, nitro groups enhance antimycobacterial activity, whereas methoxy substituents (as in the target compound) may prioritize metabolic stability over potency .

Hydrogen Bonding and Crystal Packing

  • The target compound’s methoxyphenylimino group can participate in C–H···O hydrogen bonds, similar to patterns observed in aryl sulfonyl triazoles. Such interactions influence crystal packing and solubility, with morpholine likely introducing disorder in crystalline phases .

Computational Predictions

Tabulated Comparison of Key Compounds

Compound Name Structural Features Synthesis Method Key Properties/Biological Notes
(Z)-1-(2-((3-Methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone Thiazole, morpholinopropyl, methoxyphenylimino Condensation with α-halogenated ketones Enhanced solubility, moderate bioactivity
BRK: {(2Z)-4-amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone Thiazole, amino, dual methoxyphenyl Not specified Stronger hydrogen bonding, higher potency
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, phenylsulfonyl, difluorophenyl InCl3-catalyzed alkylation High lipophilicity, antimicrobial
BAC-C12 (Benchmark quaternary ammonium) Alkyltrimethylammonium Commercial synthesis Low CMC (3.6–8.3 mM), surfactant

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology:

  • Step 1: Condensation of 3-methoxyphenylamine with 4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl ethanone under reflux in anhydrous ethanol or toluene, using catalytic acetic acid to promote imine bond formation .
  • Step 2: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolate the (Z)-isomer via column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5).
  • Optimization: Vary solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield and minimize byproducts .
    • Data Table:
SolventTemp (°C)CatalystYield (%)Purity (HPLC)
Ethanol80None4592%
Toluene110AcOH6895%
DMF100PTSA7298%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

  • NMR Analysis:

  • ¹H NMR (CDCl₃): Key signals include δ 8.2 ppm (imine proton, singlet), δ 3.7 ppm (morpholine OCH₂), and δ 2.4 ppm (thiazole CH₃) .
  • ¹³C NMR: Confirm carbonyl resonance at ~195 ppm and morpholine carbons at 65–55 ppm .
    • IR: Stretching bands at 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O of methoxy group) .
    • Mass Spectrometry: ESI-MS m/z 430.2 [M+H]⁺, matching theoretical molecular weight .

Q. What solvent systems and storage conditions ensure compound stability for long-term studies?

  • Solubility: Soluble in DMSO (>50 mg/mL), moderately soluble in chloroform, and poorly in water.
  • Stability: Store at –20°C under argon to prevent oxidation of the thiazole ring and imine bond hydrolysis. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s electronic properties and binding interactions?

  • DFT Calculations:

  • Optimize geometry at B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gap (~4.1 eV), indicating potential redox activity .
  • Electrostatic potential maps reveal electron-deficient regions at the thiazole ring, suggesting nucleophilic attack sites .
    • Docking Studies:
  • Use AutoDock Vina to simulate binding to histamine H₃ receptor (PDB: 3RZE). The morpholinopropyl chain shows hydrophobic interactions with Leu206 and Tyr394 residues .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Nucleophilic Attack: The imine bond (C=N) reacts with Grignard reagents (e.g., MeMgBr) to form secondary amines, confirmed by ¹H NMR loss of δ 8.2 ppm signal .
  • Electrophilic Substitution: Bromination at the thiazole 4-position using NBS in CCl₄ yields mono-substituted derivatives (confirmed by HRMS) .

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